molecular formula C17H10BrN3O3S B3463897 methyl 4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]benzoate

methyl 4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]benzoate

Cat. No.: B3463897
M. Wt: 416.3 g/mol
InChI Key: QUMKMYSUXLVEGV-MLPAPPSSSA-N
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Description

Methyl 4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[64002,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]benzoate is a complex organic compound with a unique structure that includes a brominated tricyclic core and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]benzoate typically involves multiple steps. One common method starts with the preparation of the tricyclic core, which is then brominated. The final step involves the esterification of the benzoate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Methyl 4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]benzoate involves its interaction with specific molecular targets. The brominated core and benzoate ester group play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: A simpler compound with a similar benzoate ester group but lacking the complex tricyclic core.

    Methyl 4-iodobenzoate: Similar structure but with an iodine atom instead of bromine.

    Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of the tricyclic core .

Uniqueness

Methyl 4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]benzoate is unique due to its complex structure, which imparts distinct chemical and biological properties. Its tricyclic core and brominated benzoate ester group make it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O3S/c1-24-16(23)10-4-2-9(3-5-10)6-13-15(22)21-14-12(20-17(21)25-13)7-11(18)8-19-14/h2-8H,1H3/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMKMYSUXLVEGV-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]benzoate
Reactant of Route 3
methyl 4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]benzoate
Reactant of Route 4
methyl 4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]benzoate

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